molecular formula C10H11FOS B14044282 1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one

Katalognummer: B14044282
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: HLBXCHVRHBVLOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of a fluorine atom, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-fluoro-5-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Analyse Chemischer Reaktionen

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways and targets.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H11FOS

Molekulargewicht

198.26 g/mol

IUPAC-Name

1-(3-fluoro-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3

InChI-Schlüssel

HLBXCHVRHBVLOD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=CC(=C1)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.